Z-Gly-gly-leu-amc

proteasome chymotrypsin-like activity fluorogenic substrate relative hydrolysis rate

Researchers measuring chymotrypsin-like proteasome activity in scarce biological samples often face insufficient signal-to-background ratios with conventional AMC substrates. Z-Gly-Gly-Leu-AMC addresses this with a ~125-fold higher relative hydrolysis rate versus Suc-LLVY-AMC, enabling robust detection from minimal lysate or purified enzyme. • ~125× higher cleavage efficiency than Suc-LLVY-AMC-preserves precious sample material • Selective for 20S proteasome, subtilisins, and ClpP; not cleaved by calpains or papain, reducing off-target background • Validated for M. tuberculosis ClpP1P2 high-throughput inhibitor screening • Supplied at ≥98% purity with consistent lot-to-lot performance

Molecular Formula C28H32N4O7
Molecular Weight 536.6 g/mol
Cat. No. B15137646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-gly-leu-amc
Molecular FormulaC28H32N4O7
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)/t22-/m0/s1
InChIKeyWWRUTMQQQWGCPG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Leu-AMC Fluorogenic Substrate Overview


Z-Gly-Gly-Leu-AMC (Z-GGL-AMC, CAS 97792-39-7) is a synthetic fluorogenic peptide substrate in which the AMC (7-amino-4-methylcoumarin) fluorophore is attached to a Z-protected tripeptide sequence. Upon enzymatic cleavage of the amide bond, free AMC is liberated, generating a quantifiable fluorescent signal with excitation at 360–380 nm and emission at 440–460 nm . It is used primarily to measure chymotrypsin-like proteolytic activity, with documented cleavage by the 20S proteasome, subtilisins BPN‘ and Carlsberg, and the bacterial ClpP protease complex .

Z-Gly-Gly-Leu-AMC vs. Generic Substrates


Substrates designed for chymotrypsin-like protease activity are not interchangeable due to substantial differences in hydrolysis efficiency and active-site recognition. The P1 leucine residue and Z-protecting group of Z-Gly-Gly-Leu-AMC confer an optimal fit into the hydrophobic S1 pocket of target proteases, yielding cleavage rates that differ by more than two orders of magnitude relative to alternative AMC substrates such as Suc-Leu-Leu-Val-Tyr-AMC or Z-Leu-Leu-Leu-AMC . Additionally, substrate-specific solubility constraints directly affect assay design: Z-Gly-Gly-Leu-AMC precipitates at 100 μM, imposing an upper concentration limit that may not apply to more soluble alternatives and requiring explicit consideration in experimental workflows .

Z-Gly-Gly-Leu-AMC Comparative Performance Data


Proteasomal Hydrolysis Efficiency vs. Suc-LLVY-AMC

Z-Gly-Gly-Leu-AMC demonstrates a relative hydrolysis rate of 100% in proteasomal chymotrypsin-like activity assays, whereas the commonly used alternative Suc-Leu-Leu-Val-Tyr-AMC exhibits only 0.8% relative hydrolysis under identical conditions .

proteasome chymotrypsin-like activity fluorogenic substrate relative hydrolysis rate

Protease Selectivity Profile

Z-Gly-Gly-Leu-AMC is cleaved by a defined subset of proteases: the 20S proteasome, subtilisins BPN' and Carlsberg, and the M. tuberculosis ClpP protease complex [1]. In contrast, the widely used Suc-Leu-Leu-Val-Tyr-AMC is cleaved by calpains I/II, papain, and other cysteine proteases in addition to the proteasome, resulting in broader cross-reactivity [2].

protease selectivity 20S proteasome subtilisin ClpP

Aqueous Solubility Limitation

Z-Gly-Gly-Leu-AMC exhibits low aqueous solubility and precipitates at 100 μM, a well-documented concentration ceiling that defines the upper limit for assay design . This precipitation threshold is explicitly noted in the product technical documentation as a key handling consideration.

substrate solubility assay optimization DMSO stock preparation

Z-Gly-Gly-Leu-AMC Application Scenarios


Sensitive Detection in Low-Abundance Samples

The ~125-fold higher relative hydrolysis rate of Z-Gly-Gly-Leu-AMC compared to Suc-LLVY-AMC makes it the substrate of choice when sample material is limited or when the proteolytic activity under investigation is expected to be low. In such assays, the enhanced signal-to-background ratio reduces the quantity of purified enzyme or lysate required, preserving precious biological material while maintaining reliable detection sensitivity.

Selective 20S Proteasome Assay in Complex Mixtures

In experiments where the biological matrix contains multiple protease families (e.g., whole-cell lysates or tissue homogenates), the narrower enzyme specificity profile of Z-Gly-Gly-Leu-AMC—cleaved by 20S proteasome, subtilisins, and ClpP but not by calpains or papain [1][2]—reduces interfering background fluorescence from off-target proteases. This selectivity enhances the reliability of fluorescence measurements as a readout for proteasome activity specifically.

M. tuberculosis ClpP1P2 Inhibitor Screening

Z-Gly-Gly-Leu-AMC is a validated substrate for the M. tuberculosis ClpP1P2 peptidase complex, a serine protease essential for bacterial viability and an emerging anti-tuberculosis drug target . The high relative hydrolysis rate (100% normalized efficiency) supports robust high-throughput screening formats for identifying ClpP1P2 inhibitors, with Z-Leu-Leu required as an activating peptide for full proteolytic capacity .

Kinetic Analysis of Subtilisin Variants

Z-Gly-Gly-Leu-AMC is a sensitive fluorogenic substrate for subtilisins BPN' and Carlsberg [1]. Its high hydrolysis efficiency enables precise kinetic measurements (Km, kcat, and Vmax determinations) across varying enzyme concentrations and buffer conditions. Researchers engineering subtilisin variants for industrial applications or fundamental enzymology studies can use this substrate for comparative activity profiling.

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